Isocarbophos

Overview

Description

Isocarbophos is a broad-spectrum organophosphorus insecticide used to control a variety of leaf-eating and soil insects on rice, fruit, and other crops . It can control various kinds of pests such as aphids, spider mite, borers, and leaf rollers .

Synthesis Analysis

Isocarbophos has been detected using bis-propargylcalix4arene stabilized silver nanoparticles (BPCA–Ag NPs) as a chemosensor . The nanoparticles were characterized by UV–visible spectroscopy, dynamic light scattering, zeta potential, and high-resolution transmission electron microscopy techniques . The BPCA–Ag NPs had a high selectivity for isocarbophos with a detection limit of 1.0 × 10-6 M .Molecular Structure Analysis

The enantioseparation and determination of isocarbophos enantiomers in orange pulp, peel, and kumquat by chiral HPLC tandem mass spectrometry (HPLC-MS/MS) are presented . Four cellulose-based chiral columns and two amylose-based columns were employed to explore the influence of chiral stationary phase on the enantioseparation selectivity and elution order of isocarbophos enantiomers .Chemical Reactions Analysis

A method of capillary electrophoresis for simultaneous detection of acephate and isocarbophos was developed . The ionic liquids (ILs) of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) and sodium dodecyl sulfate (SDS) were added as modifiers in the background electrolyte (BGE) for capillary electrophoresis to enhance the separation efficiency of acephate and isocarbophos .Physical And Chemical Properties Analysis

The enantioseparation and determination of isocarbophos enantiomers in orange pulp, peel, and kumquat by chiral HPLC tandem mass spectrometry (HPLC-MS/MS) are presented . Four cellulose-based chiral columns and two amylose-based columns were employed to explore the influence of chiral stationary phase on the enantioseparation selectivity and elution order of isocarbophos enantiomers .Scientific Research Applications

Detection in Food Products

Isocarbophos can be detected in food products such as orange pulp and peel, and kumquat . The fastest baseline enantioseparation of isocarbophos was achieved on amylose tris (3,5-dimethylphenylcarbamate) (Chiralpak AD-3R) with acetonitrile and water (containing 2 mmol L −1 ammonium formate and 0.1 % formic acid) (60:40, v / v) as mobile phase .

Catalytic Assay Development

Isocarbophos has been used in the development of a SERS- and absorbance-based catalytic assay . A new Fe metal–organic framework-loaded liquid crystal 4-octoxybenzoic acid (FeMOF@OCTB) nanosol was synthesized using 1,3,5-phthalic acid, ferrous sulfate, and OCTB as precursors. The FeMOF@OCTB exhibits good stability and strong catalytic effect for the polyethylene glycol 400-Ag ( I) indicator reaction .

Nanosilver Indicator Reaction

The isocarbophos (IPS)-aptamer (Apt) reaction was coupled with a new bimodal nanosilver indicator reaction . A FeMOF@OCTB nanocatalytic amplified-SERS/Abs bimodal Apt assay for IPS was established. The SERS assay can detect IPS in the concentration range 0.02–1.2 nM, with a detection limit of 0.010 nM .

Determination in Rice Samples

The SERS assay has been applied to the determination of IPS in rice samples. The relative standard deviation was 4.4–5.8%, and the recovery was 97.7–104% .

Trimodal Surface Plasmon Resonance

In the presence of isocarbophos (IPS), Apt forms a stable complex (Apt-IPS) and releases C 60 OH. As a result, SERS, RRS, and Abs intensities increase with increasing IPS concentration . Accordingly, a new SERS, RRS, and Abs trimodal method using Apt-labeled fullerol was established for the determination of IPS .

Fullerol Nanocatalysis

Fullerol (C 60 OH) has been shown to catalyze the trisodium citrate (TSC)–silver nitrate reaction to generate Ag nanoparticles (AgNPs). These AgNPs exhibit significant nanoplasmic surface-enhanced Raman scattering (SERS), resonance Rayleigh scattering (RRS), and absorption (Abs) .

Mechanism of Action

Target of Action

Isocarbophos is an organophosphate insecticide . Its primary target is acetylcholinesterase , an enzyme crucial for nerve function in insects, as well as in humans and many other animals . By inhibiting this enzyme, isocarbophos disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the insect .

Mode of Action

Isocarbophos acts by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system . MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine . By inhibiting these enzymes, isocarbophos interferes with the normal functioning of these neurotransmitters, leading to a variety of physiological effects .

Biochemical Pathways

The metabolic pathway of degrading isocarbophos involves the production of isopropyl salicylate, salicylate, and gentisate . These metabolites are produced when isocarbophos is degraded by the bacterium Arthrobacter sp. scl-2 . The transformation of gentisate to pyruvate and fumarate via maleylpyruvate and fumarylpyruvate is detected by assaying for the activities of gentisate 1,2-dioxygenase (GDO) and maleylpyruvate isomerase .

Pharmacokinetics

The pharmacokinetics of isocarbophos involve both oxidative metabolism and esterase hydrolysis . Cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2D6, CYP2C9, and CYP2C19, are involved in the oxidative metabolism of isocarbophos . Carboxylesterase is responsible for the hydrolysis of isocarbophos, which is the major metabolic pathway .

Result of Action

The result of isocarbophos action is the disruption of normal nerve function, leading to paralysis and death in insects . In humans, isocarbophos is highly toxic and can cause different degrees of poisoning through the esophagus, skin, and respiratory tract .

Action Environment

The environmental behaviors of isocarbophos are enantioselective . The S-(+)-ICP enantiomer of isocarbophos has been found to have higher bioactivity and toxicity than the R-(-)-ICP enantiomer . The usage of racemic ICP might increase the exposure risk of R-(-)-ICP to earthworms . Therefore, the production of enantiomer enriched S-(+)-ICP might increase bioactivity and reduce environmental pollution .

Safety and Hazards

Isocarbophos is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Dermal (Category 3), H311 . It is fatal if swallowed and toxic in contact with skin . The safety data sheet advises to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing .

Future Directions

The development of detection techniques for organophosphorus pesticides like Isocarbophos is of great scientific significance to human health and environment system . The routine techniques for determining organophosphorus pesticides are usually complex, costly and time-consuming, or require highly skilled personnel . Therefore, a rapid and accurate analytical method for the estimation of organophosphorus pesticides is required .

properties

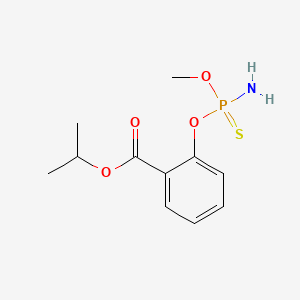

IUPAC Name |

propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,18)14-3/h4-8H,1-3H3,(H2,12,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOXLJXJBQDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042063 | |

| Record name | Isocarbophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocarbophos | |

CAS RN |

24353-61-5 | |

| Record name | Isocarbophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocarbophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-[(aminomethoxyphosphinothioyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7741NPW06X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Isocarbophos?

A: Isocarbophos exerts its toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). [, , , , ] This inhibition leads to an accumulation of ACh in synapses, causing overstimulation of cholinergic receptors and various downstream effects. [, ]

Q2: What are the downstream effects of Isocarbophos-induced AChE inhibition?

A: The accumulation of ACh due to AChE inhibition can lead to a range of symptoms, including fasciculation, reduced motor function, and even death. [, , ] This is because ACh is involved in various physiological processes, including muscle contraction, learning, and memory. []

Q3: What is the molecular formula and weight of Isocarbophos?

A3: The molecular formula of Isocarbophos is C7H16NO5PS, and its molecular weight is 261.26 g/mol.

Q4: Has the enantioselective toxicity of Isocarbophos been investigated?

A: Yes, studies have shown that Isocarbophos exhibits enantioselective toxicity. Specifically, the (S)-enantiomer is significantly more potent in inhibiting AChE and inducing cytotoxicity compared to the (R)-enantiomer. [, ] This difference has been attributed to the stronger binding affinity of the (S)-enantiomer to AChE, influenced by the stereochemistry of the molecule and the conformational dynamics of the enzyme's binding site. []

Q5: What analytical methods are commonly used to detect and quantify Isocarbophos?

A5: Various analytical methods have been employed for the detection and quantification of Isocarbophos, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for its sensitivity and selectivity in analyzing complex matrices like soil and food samples. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for analyzing Isocarbophos and its metabolites in biological samples like blood. [, , ]

- Chiral Liquid Chromatography-Tandem Mass Spectrometry: This technique allows for the separation and quantification of individual Isocarbophos enantiomers in environmental samples, providing insights into their fate and enantioselective toxicity. [, ]

- Micellar Electrokinetic Capillary Electrophoresis: This method offers a fast and efficient way to separate and quantify Isocarbophos and other pesticides in food samples like rice. [, ]

- Fluorescence Spectroscopy: This approach utilizes the fluorescence quenching properties of Isocarbophos to detect and quantify it in various matrices. [, ]

Q6: How does Isocarbophos interact with bovine serum albumin (BSA)?

A: Research suggests that Isocarbophos can bind to BSA, a major carrier protein in the blood. [] This binding interaction quenches the intrinsic fluorescence of BSA, indicating a potential for Isocarbophos to be transported by BSA in vivo. []

Q7: What is known about the environmental fate and degradation of Isocarbophos?

A: Isocarbophos can persist in the environment, posing risks to ecosystems. [, , ] Studies have investigated its degradation in various matrices, including:

- Soil: Isocarbophos degrades in soil, with degradation rates influenced by factors such as soil type, pH, and microbial activity. [, , , ]

- Water: While specific studies on Isocarbophos degradation in water are limited within the provided research, it is generally recognized that organophosphate pesticides can contaminate water sources and pose risks to aquatic life. []

- Plants: Isocarbophos can be absorbed and metabolized by plants, with its residues potentially remaining in edible portions. [, ]

Q8: What are the implications of Isocarbophos resistance in pests?

A: Resistance to Isocarbophos has been observed in several pest species, including the hawthorn spider mite (Tetranychus viennensis) and the yellow mite (Pohyphagotarsonemus latus). [, ] Mechanisms of resistance include:

- Decreased Sensitivity of AChE: Mutations in the AChE enzyme can reduce its sensitivity to inhibition by Isocarbophos, rendering the pesticide less effective. [, ]

- Increased Detoxification: Enhanced activity of detoxification enzymes like glutathione S-transferase (GST), mixed function oxidase (MFO), and carboxylesterase (CarE) can accelerate the breakdown of Isocarbophos, reducing its efficacy. [, ]

- Reduced Penetration: Changes in the cuticle of insects can hinder the penetration of Isocarbophos, limiting its access to target sites. []

Q9: What is being done to mitigate the negative impacts of Isocarbophos?

A9: Several approaches are being explored to mitigate the negative impacts of Isocarbophos, including:

- Bioremediation: The use of microorganisms, like the bacterium Bacillus laterosporus, to degrade Isocarbophos in contaminated environments shows promise as a sustainable remediation strategy. []

- Development of Alternatives: Exploring alternative pest control methods and developing new pesticides with lower toxicity profiles are crucial for reducing reliance on Isocarbophos. []

Q10: What research has been conducted on potential antidotes for Isocarbophos poisoning?

A: Studies have investigated the potential of Huperzine A (HupA), a natural alkaloid, as a therapeutic agent for Isocarbophos poisoning. [, , , ] HupA has demonstrated protective effects, including:

- Amelioration of Neurological Damage: HupA has been shown to reduce neurological damage caused by Isocarbophos, potentially by modulating glutamatergic systems and reducing oxidative stress. [, ]

- Restoration of AChE Activity: HupA may partially restore AChE activity inhibited by Isocarbophos, contributing to its therapeutic effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)

![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)